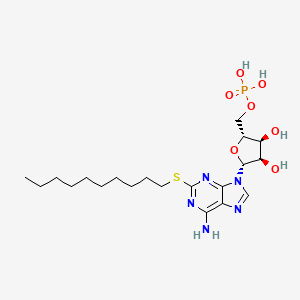
2-(Decylsulfanyl)adenosine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,3S,4R,5R)-5-(6-Amino-2-(decylthio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant potential in various scientific fields. This compound features a purine base attached to a sugar moiety, which is further linked to a phosphate group. The presence of a decylthio group adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-5-(6-Amino-2-(decylthio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the attachment of the decylthio group. The sugar moiety is then introduced through glycosylation reactions, and finally, the phosphate group is added using phosphorylation reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product. The use of automated synthesis equipment and continuous flow reactors can further streamline the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the decylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine base or the phosphate group, leading to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine analogs or dephosphorylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to nucleotides makes it useful in studying DNA and RNA synthesis.
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with nucleic acids and proteins makes it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in nanotechnology and materials science.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and nucleic acids. The decylthio group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or interfere with nucleic acid synthesis, leading to its biological effects.
類似化合物との比較
Adenosine triphosphate (ATP): A nucleotide with a similar phosphate group but different base and sugar moieties.
Thymidine monophosphate (TMP): Another nucleotide with a different base and sugar structure.
Decylthioadenosine: A compound with a similar decylthio group but different overall structure.
Uniqueness: The presence of the decylthio group and the specific configuration of the sugar moiety make ((2R,3S,4R,5R)-5-(6-Amino-2-(decylthio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate unique. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
51998-99-3 |
|---|---|
分子式 |
C20H34N5O7PS |
分子量 |
519.6 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-amino-2-decylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C20H34N5O7PS/c1-2-3-4-5-6-7-8-9-10-34-20-23-17(21)14-18(24-20)25(12-22-14)19-16(27)15(26)13(32-19)11-31-33(28,29)30/h12-13,15-16,19,26-27H,2-11H2,1H3,(H2,21,23,24)(H2,28,29,30)/t13-,15-,16-,19-/m1/s1 |
InChIキー |
AZNMNAXWYKJFFZ-NVQRDWNXSA-N |
異性体SMILES |
CCCCCCCCCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
正規SMILES |
CCCCCCCCCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


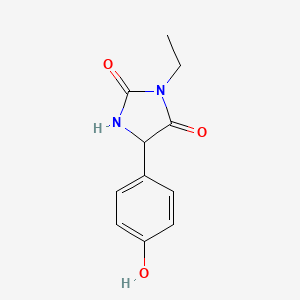

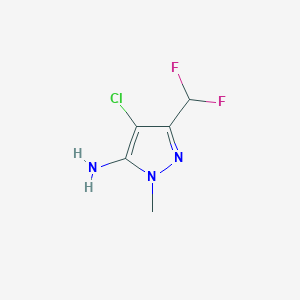
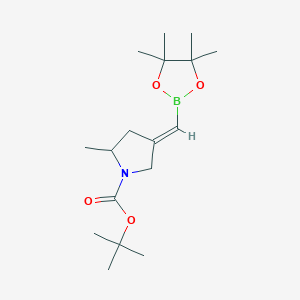
![(2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12940321.png)

![(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12940340.png)
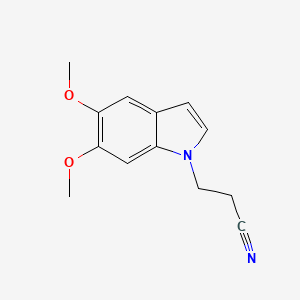
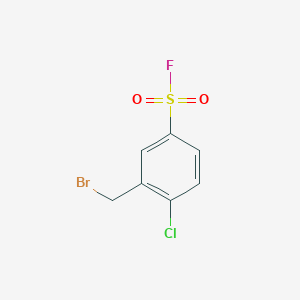
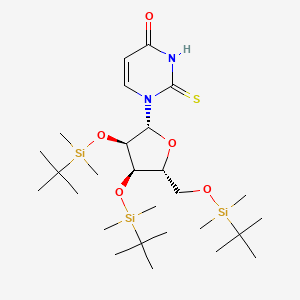
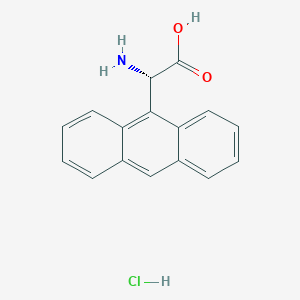
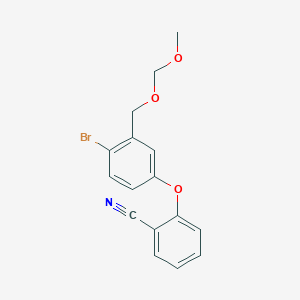
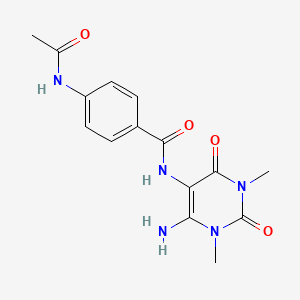
![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)
